1,2,3,6,7-Pentachloronaphthalene

Vue d'ensemble

Description

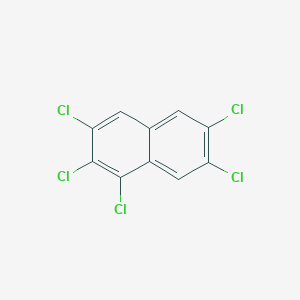

1,2,3,6,7-Pentachloronaphthalene is a polychlorinated naphthalene with the molecular formula C10H3Cl5. It is a chlorinated derivative of naphthalene, characterized by the presence of five chlorine atoms attached to the naphthalene ring. This compound is known for its persistence in the environment and its potential toxicological effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,2,3,6,7-Pentachloronaphthalene can be synthesized through the chlorination of naphthalene. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions. The reaction proceeds through electrophilic aromatic substitution, where chlorine atoms replace hydrogen atoms on the naphthalene ring .

Industrial Production Methods

Industrial production of this compound involves large-scale chlorination processes. The reaction conditions are optimized to achieve high yields and purity of the desired compound. The process may involve multiple stages of chlorination and purification to isolate the specific pentachlorinated isomer .

Analyse Des Réactions Chimiques

Types of Reactions

1,2,3,6,7-Pentachloronaphthalene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form chlorinated naphthoquinones.

Reduction: Reduction reactions can lead to the formation of less chlorinated naphthalenes.

Substitution: Electrophilic substitution reactions can introduce other functional groups onto the naphthalene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like sulfuric acid (H2SO4) and nitric acid (HNO3) are employed for nitration and sulfonation reactions.

Major Products Formed

Oxidation: Chlorinated naphthoquinones.

Reduction: Less chlorinated naphthalenes.

Substitution: Nitro and sulfonated derivatives of naphthalene.

Applications De Recherche Scientifique

1,2,3,6,7-Pentachloronaphthalene has diverse applications in scientific research:

Environmental Studies: It is used as a marker for studying the distribution and fate of polychlorinated naphthalenes in the environment.

Pharmaceutical Research: The compound is investigated for its potential biological activities and toxicological effects.

Industrial Applications: It is used in the production of flame retardants, insulating materials, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 1,2,3,6,7-Pentachloronaphthalene involves its interaction with cellular components, leading to toxic effects. It can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular macromolecules such as DNA, proteins, and lipids. The compound may also interfere with endocrine signaling pathways, leading to hormonal imbalances .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1,2,3,5,7-Pentachloronaphthalene

- 1,2,3,4,6,7-Hexachloronaphthalene

- 1,2,3,5,6,7-Hexachloronaphthalene

Uniqueness

1,2,3,6,7-Pentachloronaphthalene is unique due to its specific chlorination pattern, which influences its chemical reactivity and environmental persistence. Compared to other polychlorinated naphthalenes, it may exhibit different toxicological profiles and environmental behaviors .

Activité Biologique

1,2,3,6,7-Pentachloronaphthalene (PCN) is a polychlorinated aromatic compound characterized by its unique chlorination pattern. It has garnered attention due to its environmental persistence and potential toxicological effects. This article explores the biological activity of this compound, including its mechanisms of action, toxicological profiles, and relevant case studies.

This compound has the molecular formula C₁₀H₃Cl₅ and is part of a larger family of polychlorinated naphthalenes (PCNs). The specific arrangement of chlorine atoms contributes to its distinct chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₃Cl₅ |

| Molecular Weight | Approximately 292.5 g/mol |

| Chlorination Pattern | Positions 1, 2, 3, 6, 7 |

The biological activity of this compound primarily involves its interaction with cellular components leading to toxic effects. Key mechanisms include:

- Oxidative Stress : PCN can induce oxidative stress by generating reactive oxygen species (ROS), damaging cellular macromolecules such as DNA and lipids.

- Endocrine Disruption : The compound may interfere with endocrine signaling pathways, resulting in hormonal imbalances.

- Aryl Hydrocarbon Receptor Activation : PCN has been shown to bind to and activate the aryl hydrocarbon receptor (AhR), leading to various toxicological responses .

Toxicological Profile

Research indicates that exposure to this compound can lead to significant health issues. Animal studies have demonstrated various toxic effects:

- Liver Damage : Repeated exposure in rats resulted in swollen and necrotic liver cells .

- Histopathological Changes : Histopathological examinations revealed changes in the liver and thymus similar to those observed with more well-known toxins such as TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin) .

- Biochemical Changes : Significant increases in enzyme activities associated with cytochrome P450 (CYP) were observed in exposed animals .

Case Studies

Several studies have documented the effects of PCN on various organisms:

- Repeated Dose Toxicity Study :

- Aquatic Ecosystem Impact :

Environmental Persistence

This compound is known for its environmental persistence. It can accumulate in biota and has been detected in various ecological compartments. Its stability contributes to long-term exposure risks for wildlife and potentially humans through the food chain .

Propriétés

IUPAC Name |

1,2,3,6,7-pentachloronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H3Cl5/c11-6-1-4-2-8(13)10(15)9(14)5(4)3-7(6)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKCASBPTHPJCDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C(=C(C2=CC(=C1Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H3Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00164499 | |

| Record name | 1,2,3,6,7-Pentachloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150224-16-1 | |

| Record name | Naphthalene, 1,2,3,6,7-pentachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150224161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,6,7-Pentachloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.